![molecular formula C12H11NO3S B11864753 [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid CAS No. 5450-23-7](/img/structure/B11864753.png)
[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid typically involves the reaction of 6-methoxyquinoline with thioacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Analyse Des Réactions Chimiques
2-((6-Methoxyquinolin-4-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-((6-Methoxyquinolin-4-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . These interactions can disrupt cellular processes and contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
2-((6-Methoxyquinolin-4-yl)thio)acetic acid can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used as an antimalarial drug.
Quinacrine: Another synthetic derivative with antimalarial and anticancer properties.
The uniqueness of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Numéro CAS |
5450-23-7 |
|---|---|
Formule moléculaire |
C12H11NO3S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
2-(6-methoxyquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H11NO3S/c1-16-8-2-3-10-9(6-8)11(4-5-13-10)17-7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Clé InChI |
ONLXPKBWQNEVFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


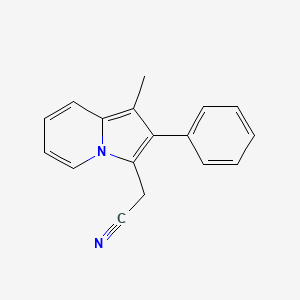

![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)
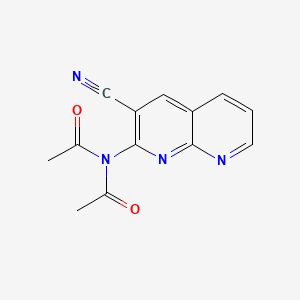
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
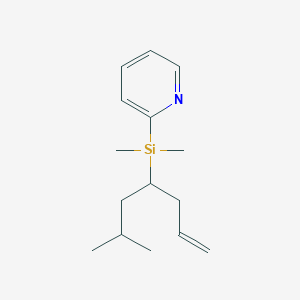
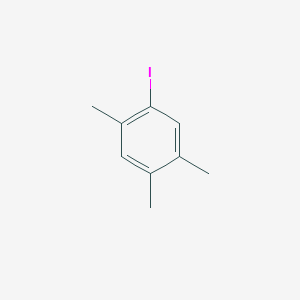
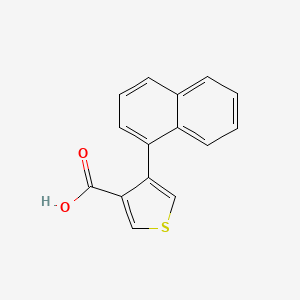
![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)


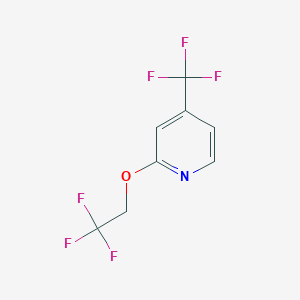
![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
